molecular formula C10H7ClFN3O B1457803 2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one CAS No. 1375471-68-3

2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one

Cat. No.: B1457803
CAS No.: 1375471-68-3
M. Wt: 239.63 g/mol
InChI Key: SRENTSCNVMTEKF-UHFFFAOYSA-N
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Description

2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one is a useful research compound. Its molecular formula is C10H7ClFN3O and its molecular weight is 239.63 g/mol. The purity is usually 95%.
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Biological Activity

2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one is a compound that belongs to the class of triazole derivatives. Triazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H9ClFN3O. The compound features a triazole ring, which is known for its ability to interact with various biological targets. The presence of a fluorine atom on the phenyl ring enhances its lipophilicity and potentially its biological activity.

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The triazole moiety can coordinate with metal ions in enzymes, inhibiting their activity. This interaction can affect pathways involved in cell growth and proliferation.
  • Receptor Modulation : The compound may also bind to cellular receptors, modulating signal transduction pathways that are crucial for various cellular functions.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of triazole derivatives. For instance:

  • In vitro Studies : A study reported that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged from 6.2 μM to 43.4 μM against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines respectively .
CompoundCell LineIC50 (μM)
2-chloro-1-[1-(4-fluorophenyl)-triazole]HCT-1166.2
Similar Triazole DerivativeT47D27.3

Antifungal Activity

Triazole derivatives are well-known antifungal agents. The compound's structure suggests it may possess similar antifungal properties:

  • Efficacy Against Fungal Strains : In vitro assays indicated that triazole derivatives effectively inhibited the growth of various Candida species, including fluconazole-resistant strains .

Antibacterial Activity

The antibacterial activity of triazoles has also been documented:

  • Gram-positive and Gram-negative Bacteria : Compounds with similar structures showed promising results against both Gram-positive and Gram-negative bacteria, suggesting that 2-chloro-1-[1-(4-fluorophenyl)-triazole] could be effective in treating bacterial infections .

Case Studies

Several case studies have highlighted the importance of triazole derivatives in drug discovery:

  • Case Study on Anticancer Efficacy : A recent publication explored the structure–activity relationship (SAR) of triazole compounds and found that modifications at specific positions significantly enhanced anticancer activity .
  • Antifungal Resistance : Another study focused on the effectiveness of triazoles against resistant fungal strains, demonstrating that modifications in the chemical structure could overcome resistance mechanisms .

Properties

IUPAC Name

2-chloro-1-[1-(4-fluorophenyl)triazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3O/c11-5-10(16)9-6-15(14-13-9)8-3-1-7(12)2-4-8/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRENTSCNVMTEKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)C(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one
Reactant of Route 2
2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one
Reactant of Route 4
2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one
Reactant of Route 5
2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one
Reactant of Route 6
2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.